molecular formula C6H2BrCl2FO2S B2925522 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride CAS No. 1208077-08-0

4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride

Cat. No.: B2925522
CAS No.: 1208077-08-0
M. Wt: 307.94
InChI Key: KOMLWVRJYMSGOG-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride is a halogenated benzenesulfonyl chloride derivative with the molecular formula C₆H₂BrCl₂FO₂S (inferred from substituent positions). This compound features a benzene ring substituted with bromine (4-position), chlorine (3-position), fluorine (2-position), and a sulfonyl chloride (-SO₂Cl) group (1-position). Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals, agrochemicals, and materials science. The presence of multiple electron-withdrawing halogens enhances the electrophilicity of the sulfonyl chloride group, making it reactive toward nucleophiles like amines or alcohols .

Key Properties (Inferred):

  • Molecular Weight: ~311.40 g/mol (calculated).
  • Physical State: Likely a liquid or low-melting solid (similar analogs are liquids; see Table 1).
  • Reactivity: Moisture-sensitive; decomposes upon exposure to water.
  • Storage: Requires inert atmosphere to prevent hydrolysis.

Properties

IUPAC Name

4-bromo-3-chloro-2-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2FO2S/c7-3-1-2-4(13(9,11)12)6(10)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMLWVRJYMSGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208077-08-0
Record name 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl chloride
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Preparation Methods

The synthesis of 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reactions, where the benzene ring is functionalized with bromine, chlorine, and fluorine atoms. The sulfonyl chloride group is introduced through sulfonation followed by chlorination.

Synthetic Route:

    Chlorination: Chlorine can be introduced using chlorine gas (Cl2) with a catalyst like iron(III) chloride (FeCl3).

    Fluorination: Fluorine is typically introduced using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound.

    Sulfonation and Chlorination: The sulfonyl chloride group is introduced by sulfonating the benzene ring with sulfur trioxide (SO3) followed by chlorination using thionyl chloride (SOCl2).

Industrial Production: In industrial settings, these reactions are scaled up with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common.

Chemical Reactions Analysis

4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

    Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF).

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Utilized in the development of potential therapeutic agents, especially in the synthesis of sulfonamide-based drugs.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives.

Molecular Targets and Pathways:

    Nucleophilic Attack: The sulfonyl chloride group is attacked by nucleophiles, resulting in the substitution of the chloride atom.

    Electrophilic Substitution: The presence of electron-withdrawing groups (bromine, chlorine, fluorine) on the benzene ring influences the reactivity and orientation of further substitutions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares 4-bromo-3-chloro-2-fluorobenzenesulfonyl chloride with analogous sulfonyl chlorides and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Substituents Reactivity Notes Source
This compound C₆H₂BrCl₂FO₂S 311.40 (calc.) Liquid/Solid 4-Br, 3-Cl, 2-F, 1-SO₂Cl High electrophilicity due to three halogens -
4-Bromo-3-fluorobenzenesulfonyl chloride C₆H₃BrClFO₂S 273.50 Liquid 4-Br, 3-F, 1-SO₂Cl Less electrophilic than target (lacks Cl)
4-Acetamido-3-chlorobenzenesulfonyl chloride C₈H₇ClNO₃S 232.66 Solid 4-Acetamido, 3-Cl, 1-SO₂Cl Electron-donating acetamido reduces reactivity
2-Bromopyridine-3-sulfonyl chloride C₅H₃BrClNO₂S 264.51 Not reported Pyridine ring, 2-Br, 3-SO₂Cl Enhanced reactivity due to electron-deficient ring
4-Bromo-3-(trifluoromethyl)benzoyl chloride C₈H₃BrClF₃O 287.46 Liquid 4-Br, 3-CF₃, 1-COCl Benzoyl chloride more reactive than sulfonyl
Key Observations:

Halogenation Impact :

  • The target compound’s trifunctional halogenation (Br, Cl, F) increases its electrophilicity compared to 4-bromo-3-fluorobenzenesulfonyl chloride, which lacks the chlorine substituent. This makes the target more reactive in nucleophilic substitution reactions .
  • In contrast, 4-acetamido-3-chlorobenzenesulfonyl chloride exhibits reduced reactivity due to the electron-donating acetamido group, which destabilizes the sulfonyl chloride’s electrophilic sulfur center .

Functional Group Comparison :

  • 4-Bromo-3-(trifluoromethyl)benzoyl chloride (a benzoyl chloride) is inherently more reactive than sulfonyl chlorides due to the greater leaving-group ability of chloride in acyl substitution reactions. However, sulfonyl chlorides are more stable under ambient conditions .

Research and Application Insights

  • Synthetic Utility : The target compound’s multi-halogenated structure is advantageous in synthesizing complex sulfonamides for drug discovery, where halogen atoms can enhance binding affinity or metabolic stability.
  • Computational Studies : Density functional theory (DFT) methods, such as those developed by Becke, could model the electronic effects of substituents on reaction pathways .
  • Structural Analysis : Crystallographic tools like SHELX remain critical for confirming molecular structures of sulfonyl chloride derivatives .

Biological Activity

4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride is a halogenated benzenesulfonyl chloride that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound's structure, characterized by the presence of bromine, chlorine, and fluorine substituents, may influence its reactivity and biological interactions.

  • Molecular Formula : C6_6H2_2BrClFOS
  • Molecular Weight : 307.95 g/mol
  • Structure : The compound features a sulfonyl chloride group attached to a benzene ring with various halogen substituents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. Notably, derivatives of benzenesulfonates have shown significant activity against Gram-positive bacteria, including strains of Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC) Findings

Research indicates that certain derivatives exhibit MIC values ranging from 0.39 to 3.12 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogen substituents at specific positions on the benzene ring appears to enhance antibacterial potency.

Cytotoxicity Assessment

The cytotoxicity of these compounds was evaluated using human normal lung fibroblasts (MRC-5). The IC50_{50} values for the most promising compounds were found to be greater than 12.3 mg/L, suggesting a favorable therapeutic index for their use as antibacterial agents .

Comparative Table of MIC Values

Compound DerivativeTarget BacteriaMIC (mg/L)Cytotoxicity (IC50_{50}, mg/L)
This compoundMSSA0.39–1.56>12.3
MRSA0.39–3.12>12.3
Enterococcus faecalis6.25>12.3

The mechanism by which these compounds exert their antibacterial effects is likely multifaceted, involving disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The incorporation of halogens may enhance lipophilicity, facilitating better membrane penetration and improved interaction with bacterial targets.

Case Studies

  • Study on Benzene Sulfonate Derivatives : A study investigated various benzenesulfonate derivatives, including those based on the structure of this compound, revealing their effectiveness against both MSSA and MRSA strains . The findings indicated that structural modifications could lead to improved antibacterial properties.
  • Cytotoxicity Evaluations : Another research effort focused on assessing the cytotoxic effects of these compounds on human cell lines, confirming that while some derivatives displayed potent antibacterial activity, they maintained a high safety margin concerning human cells .

Q & A

Q. What are the optimal storage conditions for 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride to ensure stability?

The compound is moisture-sensitive and should be stored under inert gas (e.g., nitrogen or argon) to prevent hydrolysis. Evidence from a technical specification indicates decomposition upon exposure to moisture, and the liquid state requires airtight containers to avoid volatilization . Additionally, safety guidelines recommend storing reactive sulfonyl chlorides in cool, dry environments, aligning with general practices for handling hygroscopic reagents .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

Gas chromatography (GC) is effective for assessing purity (>98.0% as per technical specifications), while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) and mass spectrometry (MS) are critical for structural confirmation . For crystallographic analysis of derivatives, X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) ensures accurate structural resolution .

Q. How can researchers safely handle this compound in laboratory settings?

Personal protective equipment (PPE) including impervious gloves, tightly sealed goggles, and protective clothing is mandatory. Safety protocols emphasize avoiding skin/eye contact and using respirators in high-concentration environments. Contaminated materials must be disposed of via regulated waste management systems .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

DFT methods incorporating exact-exchange terms (e.g., B3LYP functional) can model electronic properties such as sulfonyl group electrophilicity and halogen substituent effects. By calculating Fukui indices or molecular electrostatic potentials, researchers can identify reactive sites and predict regioselectivity in reactions with amines or alcohols .

Q. What strategies resolve contradictions in synthetic yields when preparing derivatives (e.g., sulfonamides)?

Contradictory yields may arise from competing hydrolysis or steric hindrance. Methodological adjustments include:

  • Using anhydrous solvents (e.g., dichloromethane) and low temperatures (0–5°C) to suppress hydrolysis .
  • Employing bulky bases (e.g., Hunig’s base) to deprotonate nucleophiles without promoting side reactions.
  • Monitoring reaction progress via LC-MS to optimize stoichiometry and timing .

Q. How can crystallographic refinement tools like SHELX improve structural analysis of derivatives?

SHELXL refines crystal structures by modeling disorder (e.g., halogen or fluorine positional variations) and validating thermal parameters. For example, in sulfonamide derivatives, SHELX’s constraints can resolve overlapping electron densities caused by bulky substituents, ensuring accurate bond-length and angle measurements .

Q. What computational approaches validate the compound’s stability under varying pH conditions?

Molecular dynamics (MD) simulations using software like GROMACS can model hydrolysis kinetics in aqueous environments. By analyzing free-energy barriers for sulfonyl chloride hydrolysis, researchers can predict degradation rates and design pH-stable formulations .

Methodological Considerations

  • Synthetic Optimization : For coupling reactions, pre-activation of the sulfonyl chloride with catalysts like DMAP (4-dimethylaminopyridine) enhances reactivity toward sterically hindered amines .
  • Contradiction Management : When spectroscopic data conflicts with computational predictions (e.g., unexpected byproducts), tandem MS/MS fragmentation or 2D-NMR (e.g., HSQC, HMBC) can clarify structural assignments .

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